Ethyl 5-chlorobenzofuran-2-carboxylate
Description
Ethyl 5-chlorobenzofuran-2-carboxylate (C${11}$H$9$ClO$_3$) is a benzofuran derivative characterized by a fused benzene and furan ring system. Benzofuran derivatives are widely explored in medicinal chemistry due to their structural versatility, enabling interactions with enzymes, receptors, and nucleic acids. This compound’s halogenated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development and organic synthesis .
Properties
IUPAC Name |
ethyl 5-chloro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBFFSXNFOOSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384059 | |
| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59962-89-9 | |
| Record name | Ethyl 5-chlorobenzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chlorobenzofuran-2-carboxylate typically involves the reaction of 5-chlorobenzofuran-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chlorobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: 5-chlorobenzofuran-2-carboxylic acid
Reduction: 5-chlorobenzofuran-2-methanol
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chlorobenzofuran-2-carboxylate has been investigated for its potential therapeutic effects, particularly as an antiviral agent. Research indicates that it exhibits activity against respiratory syncytial virus (RSV) with IC50 values of 2.3 μM for the LONG strain and 2.8 μM for the A2 strain.
Anti-inflammatory Activity
Studies have shown that this compound acts as an inhibitor of the mammalian 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory response by converting arachidonic acid into leukotrienes . This inhibition suggests potential applications in treating inflammatory diseases such as asthma and arthritis.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. It can undergo various chemical transformations, including oxidation and substitution reactions, which are essential for developing new compounds with enhanced biological activities .
Antiviral Activity
A study highlighted the antiviral properties of this compound against RSV. The compound's effectiveness was attributed to its ability to inhibit viral replication, making it a candidate for further development as an antiviral drug.
Anti-inflammatory Mechanism
Research on the anti-inflammatory effects demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating conditions associated with excessive inflammation .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 5-chlorobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Halogen-Substituted Analogs
The type and position of halogen substituents significantly influence electronic properties, binding affinity, and biological activity.
| Compound Name | Structural Features | Key Differences & Biological Impact |
|---|---|---|
| Ethyl 5-fluorobenzofuran-2-carboxylate | Fluorine at 5-position | Fluorine’s high electronegativity enhances binding to enzymes/receptors but reduces steric bulk compared to chlorine. Exhibits higher metabolic stability . |
| Ethyl 5-bromobenzofuran-2-carboxylate | Bromine at 5-position | Larger atomic radius of bromine increases steric hindrance, potentially reducing receptor affinity but improving DNA intercalation efficiency . |
| Ethyl 5-nitrobenzofuran-2-carboxylate | Nitro group at 5-position | Nitro group’s electron-withdrawing effect enhances DNA intercalation, mimicking antitumor agents. However, nitro derivatives may exhibit higher cytotoxicity . |
Key Insight : Chlorine balances electronegativity and steric effects, offering moderate binding affinity and stability compared to fluorine (smaller, more electronegative) and bromine (bulkier) .
Substituent Position and Functional Group Variations
Modifications at the 3-position or additional functional groups alter pharmacological profiles:
Key Insight : The absence of a 3-substituent in ethyl 5-chlorobenzofuran-2-carboxylate minimizes steric effects, favoring broad-spectrum interactions with biological targets .
Ester Group Modifications
The ethyl ester group’s role in solubility and bioavailability:
Key Insight : The ethyl ester in the target compound offers a balance between lipophilicity and metabolic resistance, optimizing pharmacokinetics .
Complex Derivatives with Mixed Substituents
Multi-substituted analogs demonstrate synergistic effects:
| Compound Name | Structural Features | Key Differences & Biological Impact |
|---|---|---|
| Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | Bromine, fluorine, and hydroxy groups | Dual halogens enhance halogen bonding, while hydroxy group improves solubility. Exhibits anti-inflammatory and anticancer potential . |
| Ethyl 3-amino-5-(trifluoromethyl)benzofuran-2-carboxylate | Trifluoromethyl and amino groups | Trifluoromethyl enhances stability and bioavailability; amino group supports targeted interactions . |
Key Insight : this compound’s simpler structure avoids competing substituent effects, enabling focused applications in drug discovery .
Biological Activity
Ethyl 5-chlorobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 224.64 g/mol. The compound features a benzofuran core with a chlorine substituent at the 5-position and an ethyl ester group at the 2-position of the carboxylic acid, contributing to its unique chemical properties and biological activities .
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in inflammatory pathways. Notably, it has been identified as an inhibitor of the 5-lipoxygenase enzyme , which plays a crucial role in the conversion of arachidonic acid into leukotrienes—mediators involved in inflammation. By inhibiting this enzyme, the compound may reduce inflammatory responses, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
For instance, related benzofuran derivatives have demonstrated profound antimycobacterial activity with IC90 values below 0.60 μM against M. tuberculosis . this compound's structure enhances its electrophilicity, allowing it to interact effectively with microbial targets.
Antiviral Effects
The compound has also shown promising antiviral activity. It was reported to exhibit inhibitory effects against respiratory syncytial virus (RSV) strains A2 and LONG, with IC50 values of 2.3 μM and 2.8 μM, respectively. This suggests its potential as a candidate for antiviral drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antimycobacterial Activity : A study by Yempala et al. synthesized various benzofuran derivatives and screened them for antimycobacterial activity against M. tuberculosis. Compounds similar to this compound showed significant inhibition with low toxicity towards mammalian cells .
- Inflammation Studies : In animal models, compounds derived from benzofuran structures were tested for their ability to prevent ulcer formation induced by indomethacin, demonstrating their potential anti-inflammatory properties .
- Comparative Analysis : A comparative study highlighted the unique aspects of this compound against other benzofuran derivatives, emphasizing its specific substitution pattern that enhances its biological activities (see Table below).
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-bromobenzofuran-2-carboxylate | Similar benzofuran structure | Contains bromine instead of chlorine |
| Ethyl 6-chlorobenzofuran-2-carboxylate | Chlorine at the 6-position | Different position of chlorine affects reactivity |
| Ethyl Benzofuran-2-carboxylic Acid | Lacks halogen substituents | No halogen; only a carboxylic acid functionality |
Q & A
Q. What are the standard synthetic routes for Ethyl 5-chlorobenzofuran-2-carboxylate?
The compound is typically synthesized via esterification of 5-chlorobenzofuran-2-carboxylic acid with ethanol under acidic catalysis. Alternatively, halogenation of preformed benzofuran esters using chlorinating agents (e.g., N-chlorosuccinimide) in the presence of catalytic Lewis acids can introduce the chlorine substituent at the 5-position. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions such as over-halogenation or ring-opening .
Q. How is this compound characterized structurally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structure and confirming regiochemistry . Spectroscopic methods include:
- NMR : H and C NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~δ 165 ppm).
- IR : Peaks at ~1700 cm (ester C=O stretch) and 750 cm (C-Cl stretch).
- Mass spectrometry : Molecular ion peak matching the molecular formula (MW: 224.64 g/mol) .
Q. What are common reactivity patterns of this compound?
The chlorine substituent at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, alkoxides). The ester group can be hydrolyzed to the carboxylic acid under basic conditions or reduced to a primary alcohol using LiAlH. Computational studies (e.g., DFT) predict electron-deficient regions for targeted functionalization .
Advanced Research Questions
Q. How can conflicting crystallographic data on benzofuran derivatives be resolved?
Discrepancies in bond angles or planarity often arise from torsional strain or intermolecular interactions. Compare multiple datasets (e.g., CCDC entries) and validate using Hirshfeld surface analysis. For example, in ethyl 5-bromobenzofuran-2-carboxylate, the ester group deviates by 4.8° from the benzofuran plane due to steric effects .
Q. What strategies improve yields in the chlorination of benzofuran precursors?
Low yields may result from incomplete halogenation or competing side reactions. Optimize by:
Q. How do substituents influence the biological activity of benzofuran derivatives?
The chlorine atom enhances lipophilicity and metabolic stability, while the ester group allows prodrug strategies. Structure-activity relationship (SAR) studies using analogs (e.g., 5-fluoro, 5-bromo) reveal that electron-withdrawing groups at the 5-position improve antimicrobial potency by modulating membrane permeability .
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while QSPR models correlate substituent effects with reaction rates .
Methodological Guidance
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity product.
- Troubleshooting : If crystallization fails, employ seeding with analogous compounds or slow evaporation in polar aprotic solvents .
- Safety : Handle chlorinated intermediates in fume hoods; refer to SDS guidelines for proper disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
